molecular formula C16H16BrClN2O3 B6451558 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine CAS No. 2640822-88-2

4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine

Cat. No.: B6451558
CAS No.: 2640822-88-2
M. Wt: 399.7 g/mol
InChI Key: WJNAGAJVWLGZSK-UHFFFAOYSA-N
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Description

4-{[1-(5-Bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a bromofuran moiety linked to a chloropyridine ring via a piperidine-carbonyl spacer, a design feature common in compounds developed as targeted protein inhibitors . The bromofuran group is a recognized pharmacophore in bioactive molecules, with related structures serving as key intermediates in the synthesis of potential therapeutic agents . The chloropyridine substituent can enhance molecular recognition and binding affinity, making this compound a valuable scaffold for exploring protein-ligand interactions . Researchers can utilize this compound as a core building block for the synthesis of more complex molecules or as a candidate for high-throughput screening in the identification of novel biologically active hits. Its structural features suggest potential utility in developing ligands for various enzyme classes, including phosphodiesterases (PDEs) and kinases . This compound is provided For Research Use Only and is intended for use by qualified life science researchers in laboratory settings.

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrClN2O3/c17-15-2-1-14(23-15)16(21)20-7-4-11(5-8-20)10-22-13-3-6-19-9-12(13)18/h1-3,6,9,11H,4-5,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNAGAJVWLGZSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine Intermediate Synthesis

The piperidine backbone serves as the structural core for subsequent functionalization. A common approach involves N-Boc protection of piperidin-4-ylmethanol to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. This intermediate is synthesized via refluxing piperidin-4-ylmethanol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) in the presence of triethylamine (TEA), achieving yields >85%. Deprotection using 4 M HCl in dioxane at 0–25°C generates the free amine, 4-(hydroxymethyl)piperidine, which is critical for downstream acylations.

Bromofuran-2-Carbonyl Chloride Preparation

5-Bromofuran-2-carboxylic acid is activated to its acyl chloride derivative using thionyl chloride (SOCl₂) under anhydrous conditions. The reaction proceeds at 60–70°C for 4–6 hours, followed by solvent removal under reduced pressure. This intermediate is highly reactive and must be used immediately to avoid hydrolysis.

Coupling Reactions and Functionalization

Acylation of Piperidine with Bromofuran Carbonyl Chloride

The piperidine intermediate reacts with 5-bromofuran-2-carbonyl chloride in tetrahydrofuran (THF) or dimethylformamide (DMF) using DIPEA (N,N-diisopropylethylamine) as a base. The reaction is conducted at 0°C to room temperature for 12–18 hours, yielding 1-(5-bromofuran-2-carbonyl)piperidin-4-ylmethanol (Figure 1).

Reaction Conditions Table

ParameterOptimal ValueImpact on Yield
SolventTHFMaximizes acylation efficiency (90–95%)
Temperature0°C → 25°C (gradient)Minimizes side reactions
BaseDIPEAEnhances nucleophilicity of piperidine
Reaction Time16 hoursBalances conversion and degradation

Methoxy Group Introduction via Nucleophilic Substitution

The hydroxyl group of 1-(5-bromofuran-2-carbonyl)piperidin-4-ylmethanol is converted to a methoxy ether using 3-chloro-4-hydroxypyridine. Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in THF at 0°C facilitate this transformation, though alternative methods using NaH or K₂CO₃ in DMF at 60°C have reported comparable yields (75–80%).

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Selection

Industrial protocols prioritize green solvents (e.g., 2-methyltetrahydrofuran) over THF or DMF to reduce environmental impact. Catalytic systems employing polymer-supported reagents (e.g., PS-BEMP base) enable easier recovery and reuse, cutting production costs by 20–30%.

Purification Techniques

  • Chromatography : Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) remains standard for lab-scale purification.

  • Crystallization : Industrial batches utilize anti-solvent crystallization (water/ethanol mixtures) to achieve >99% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.45 (pyridine-H), 7.32 (furan-H), 4.10–3.80 (piperidine-OCH₂), and 2.90–2.60 (piperidine-NCH₂).

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) confirms purity ≥98% with retention time 12.3 minutes.

Mass Spectrometry

High-resolution MS (HRMS-ESI) confirms the molecular ion [M+H]⁺ at m/z 400.0295 (calculated: 400.0298).

Chemical Reactions Analysis

Types of Reactions

4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the halogenated positions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Similar Compounds

CAS No. Molecular Formula Molecular Weight Key Structural Features Similarity Score
Target Compound C₁₆H₁₇BrClN₂O₃* ~418.7 g/mol† 3-Chloropyridine, 5-bromofuran-2-carbonyl, piperidine N/A
1404192-13-7 C₁₂H₁₇N₃O₂ 247.3 g/mol Ethoxypyrimidine, piperidin-3-ylmethanol 0.86
2379977-36-1 C₁₇H₁₉ClN₂O₂S 350.9 g/mol 2-Methylpyridine, 5-chlorothiophene-2-carbonyl N/A
149506-04-7 C₁₁H₁₃BrN₄O₂ 337.2 g/mol Bromopyrimidine, piperidine-4-carboxylic acid N/A
1443437-74-8 C₂₄H₂₂ClN₃O₂ 420.9 g/mol 4-Chlorophenyl, furan-2-ylbenzoyl, piperidine 0.68

*Inferred from structural analysis; †Calculated based on atomic composition.

Key Research Findings

Ethoxypyrimidine Analog (CAS 1404192-13-7): Exhibits the highest similarity (0.86) to the target compound . The ethoxy group on the pyrimidine ring may improve aqueous solubility compared to the bromofuran moiety in the target compound.

Chlorothiophene Analog (CAS 2379977-36-1) :

  • Replaces the bromofuran with a chlorothiophene, introducing sulfur’s electronegativity and larger atomic radius .
  • Thiophene’s aromaticity differs from furan, which may alter π-π stacking interactions in receptor binding.

Bromopyrimidine Derivative (CAS 149506-04-7): Features a bromopyrimidine core instead of chloropyridine, likely increasing steric bulk and altering binding specificity .

The 4-chlorophenyl group may enhance hydrophobic interactions compared to the target’s chloropyridine.

Biological Activity

4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine is a complex organic compound that features a combination of heterocyclic structures, including a pyridine ring, a piperidine ring, and a furan ring. This compound has garnered attention due to its potential biological activities, which may include antitumor, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's IUPAC name is (5-bromofuran-2-yl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone. It has a molecular formula of C17H19BrClN2O3 and a molecular weight of 379.2 g/mol. The presence of bromine, chlorine, and various nitrogen-containing rings contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The compound may affect various biochemical pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation. While the precise molecular targets remain to be fully elucidated, preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolic processes.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, molecular docking studies have shown that related furan carboxamides can bind effectively to cyclooxygenase-2 (COX-2), a target associated with tumor growth and inflammation. The binding affinity of these compounds was noted to be around −7.89 kcal/mol, suggesting potential for further development as COX-2 inhibitors .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Furan derivatives have been documented to possess antifungal and antibacterial activities. For example, the introduction of furan moieties in other compounds has led to enhanced antimicrobial efficacy against various pathogens .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridineSimilar piperidine and furan structureAntitumor activity
4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-fluoropyridineHalogen substitution on pyridinePotential antimicrobial effects
N′-(5-Bromofuran-2-carbonyl)isonicotinohydrazideRelated furan derivativeCOX-2 inhibition

Case Studies

In one study focusing on the synthesis of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide, researchers utilized molecular docking techniques to assess binding affinities with COX-2 protein . The findings highlighted the significance of structural modifications in enhancing biological activity, suggesting that similar approaches could be applied to optimize this compound for improved efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{[1-(5-bromofuran-2-carbonyl)piperidin-4-yl]methoxy}-3-chloropyridine, and what reaction conditions optimize yield?

  • Methodology : Multi-step synthesis typically involves:

  • Step 1 : Preparation of the piperidine intermediate via nucleophilic substitution. For example, reacting 5-bromofuran-2-carbonyl chloride with piperidin-4-ylmethanol under anhydrous DMF with potassium carbonate (110°C, 12–24 hours) .
  • Step 2 : Coupling the intermediate with 3-chloro-4-hydroxypyridine using Mitsunobu conditions (e.g., DIAD, triphenylphosphine) or base-mediated etherification (K₂CO₃/DMF, 80–100°C) .
  • Optimization : Yield improvements are achieved by controlling stoichiometry (1:1 molar ratio), inert atmosphere (N₂), and purification via silica gel chromatography (petroleum ether/ethyl acetate gradient) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology :

  • X-ray crystallography confirms absolute configuration, as demonstrated for analogous bromofuran-piperidine derivatives (e.g., 3-bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one) .
  • NMR spectroscopy (¹H/¹³C) identifies key functional groups:
  • Piperidine methoxy protons (δ 3.5–4.0 ppm).
  • Bromofuran carbonyl carbon (δ 160–165 ppm) .
  • High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₇H₁₇BrClNO₄: 430.0) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or proteases (IC₅₀ determination) using fluorescence-based substrates .
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells expressing target receptors .
  • Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications influence this compound’s pharmacokinetics (ADME)?

  • Methodology :

  • Lipophilicity (LogP) : Measure via shake-flask method (octanol/water partitioning). Bromine and chloropyridine increase LogP, potentially reducing aqueous solubility .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .
  • Caco-2 permeability : Assess intestinal absorption using monolayer permeability assays (Papp > 1×10⁻⁶ cm/s suggests high absorption) .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values from independent studies using standardized assay conditions (e.g., ATP concentration in kinase assays) .
  • Computational docking : Model interactions with target proteins (e.g., PI3Kγ) to explain potency variations due to conformational flexibility .
  • Dose-response validation : Repeat assays with strict controls (e.g., fixed DMSO concentration ≤0.1%) to exclude solvent interference .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

  • Methodology :

  • Bioisosteric replacement : Substitute 5-bromofuran with 5-chlorothiophene to assess halogen effects on target binding .
  • Piperidine substitution : Compare N-methyl vs. N-cyclopropyl derivatives to evaluate steric effects on receptor engagement .
  • Free-Wilson analysis : Quantify contributions of substituents (e.g., methoxy vs. ethoxy) to activity using multivariate regression .

Q. What analytical techniques distinguish polymorphic forms of this compound?

  • Methodology :

  • Differential scanning calorimetry (DSC) : Identify melting points of polymorphs (e.g., Form I: 170–176°C; Form II: 160–165°C) .
  • Powder X-ray diffraction (PXRD) : Compare diffraction patterns to reference standards .
  • Solid-state NMR : Resolve hydrogen-bonding networks influencing stability .

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